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Compound of Interest

Compound Name: L-368,899

Cat. No.: B1247434 Get Quote

L-368,899 is a potent, orally active, non-peptide antagonist of the oxytocin receptor, which has

been investigated for its potential in preventing preterm labor. Understanding its

pharmacokinetic profile across different animal species is crucial for the extrapolation of

preclinical safety and efficacy data to humans. This guide provides a comparative summary of

the pharmacokinetics of L-368,899 in rats, dogs, and monkeys, supported by experimental

data and detailed methodologies.

Data Presentation: Pharmacokinetic Parameters of
L-368,899
The following table summarizes the key pharmacokinetic parameters of L-368,899 in female

and male rats and female dogs following intravenous (IV) and oral (PO) administration.
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Spec
ies

Sex
Dose
(mg/
kg)

Rout
e

t½
(hr)

CL
(ml/
min/
kg)

Vdss
(L/kg
)

AUC

Bioa
vaila
bility
(%)

Cma
x

Tma
x (hr)

Rat
Fema

le
1 IV ~2 23-36

2.0-

2.6
- - - -

Rat
Fema

le
10 IV ~2 18

2.0-

2.6
- - - -

Rat Male

1,

2.5,

10

IV ~2 23-36
2.0-

2.6
- - - -

Rat Male 5 PO - - - - 18 - -

Rat Male 25 PO - - - - 41 - <1

Rat
Fema

le
25 PO - - -

4.5-

fold

highe

r than

male

- - -

Rat Male 100 PO - - - - - - 1-4

Dog
Fema

le

1,

2.5,

10

IV ~2 23-36
3.4-

4.9
- - - -

Dog
Fema

le
5 PO - - - - 17 - <1

Dog
Fema

le
33 PO - - -

12-

fold

highe

r than

5mg/k

g

dose

41 - 1-4
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Monk

ey

(Rhes

us)

Male 1 IV - - - - - - -

Coyot

e
- 3 IM - - - - -

Peak

in

CSF

at 15-

30

min

-

Note: AUC values for oral doses in rats and dogs showed non-linear increases with dose.

Bioavailability could not be calculated for all oral doses due to these non-linear kinetics. Data

for monkeys is limited in the provided search results. Data for coyotes is from a single study

with intramuscular administration.

Experimental Protocols
The pharmacokinetic parameters listed above were determined using standard preclinical

experimental protocols. A general methodology is outlined below.

1. Animal Models and Housing:

Species: Sprague-Dawley rats, Beagle dogs, and Rhesus monkeys were used in the primary

pharmacokinetic studies. Coyotes were used in a separate study.

Housing: Animals were housed in controlled environments with regulated temperature,

humidity, and light-dark cycles, with ad libitum access to food and water, except when fasting

was required for oral dosing studies.

2. Drug Formulation and Administration:

Intravenous (IV) Administration: L-368,899 was dissolved in a suitable vehicle for

intravenous injection. The formulation was administered as a bolus dose, typically into the

tail vein for rats or a cephalic vein for dogs and monkeys.
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Oral (PO) Administration: For oral dosing, L-368,899 was typically formulated as a

suspension and administered via oral gavage.

Intramuscular (IM) Administration: In the coyote study, the drug was administered via

intramuscular injection.

3. Sample Collection:

Blood Sampling: Serial blood samples were collected at predetermined time points post-

dosing. For rats, blood was often collected via cannulation of a major blood vessel or via

sparse sampling from the tail vein. For larger animals like dogs and monkeys, blood was

drawn from peripheral veins.

Plasma Preparation: Blood samples were collected in tubes containing an anticoagulant

(e.g., EDTA). Plasma was separated by centrifugation and stored frozen (e.g., at -80°C) until

analysis.

Cerebrospinal Fluid (CSF) Sampling: In some studies, particularly in monkeys and coyotes,

CSF samples were collected to assess brain penetration.

4. Bioanalytical Method:

Sample Analysis: The concentration of L-368,899 in plasma and other biological matrices

was determined using a validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity for

accurate quantification.

5. Pharmacokinetic Data Analysis:

Non-Compartmental Analysis: Pharmacokinetic parameters such as half-life (t½), clearance

(CL), volume of distribution at steady state (Vdss), maximum concentration (Cmax), time to

maximum concentration (Tmax), and area under the concentration-time curve (AUC) were

calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Bioavailability Calculation: Oral bioavailability (F) was calculated as the ratio of the dose-

normalized AUC following oral administration to the dose-normalized AUC following

intravenous administration.
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Mandatory Visualizations
L-368,899 acts as a selective antagonist at the oxytocin receptor (OTR), which is a G-protein-

coupled receptor (GPCR). By binding to the OTR, L-368,899 prevents the endogenous ligand,

oxytocin, from binding and initiating downstream signaling cascades. This blockade inhibits

oxytocin-mediated physiological responses, such as uterine contractions.
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Caption: Mechanism of action of L-368,899 as an oxytocin receptor antagonist.

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a

compound like L-368,899 in an animal model.
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To cite this document: BenchChem. [Comparative Pharmacokinetics of L-368,899 Across
Preclinical Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247434#comparative-pharmacokinetics-of-l-368-
899-in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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